16,000-Fold Reduction in DNA Polymerase Catalytic Efficiency Relative to Unmodified dG
The presence of N2,N2-dimethylguanine in a template DNA strand drastically impairs the catalytic efficiency of Y-family DNA polymerase Dpo4. Steady-state kinetic analysis revealed a 16,000-fold decrease in catalytic efficiency (kcat/Km) for dCTP incorporation opposite N2,N2-Me2G compared to unmodified guanine (G) [1]. In contrast, a single methyl substitution (N2-MeG) reduced efficiency by only 3-fold [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for correct dCTP incorporation opposite template base |
|---|---|
| Target Compound Data | 5.0 × 10⁻⁵ μM⁻¹ s⁻¹ |
| Comparator Or Baseline | Unmodified G: 0.80 μM⁻¹ s⁻¹; N2-MeG (mono-methyl): 0.26 μM⁻¹ s⁻¹ |
| Quantified Difference | 16,000-fold decrease vs. unmodified G; ~5,200-fold decrease vs. N2-MeG (based on reported kcat/Km values) |
| Conditions | Steady-state kinetic assay using Sulfolobus solfataricus DNA polymerase Dpo4, primer-template DNA containing single N2,N2-Me2G lesion, 25°C |
Why This Matters
This extreme impairment uniquely positions the compound as a potent 'roadblock' for studying DNA damage tolerance and polymerase switching mechanisms, where more modestly modified analogs fail to produce sufficient stalling.
- [1] Zhang, H., Eoff, R. L., Kozekov, I. D., Rizzo, C. J., Egli, M., & Guengerich, F. P. (2009). Structure-function relationships in miscoding by Sulfolobus solfataricus DNA polymerase Dpo4: guanine N2,N2-dimethyl substitution produces inactive and miscoding polymerase complexes. Journal of Biological Chemistry, 284(26), 17687-17699. DOI: 10.1074/jbc.M109014274 View Source
